molecular formula C23H20N2O4 B3540865 ETHYL 2-(3-BENZAMIDOBENZAMIDO)BENZOATE

ETHYL 2-(3-BENZAMIDOBENZAMIDO)BENZOATE

Cat. No.: B3540865
M. Wt: 388.4 g/mol
InChI Key: BXLUBJIWLCLXIE-UHFFFAOYSA-N
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Description

ETHYL 2-(3-BENZAMIDOBENZAMIDO)BENZOATE is a benzoate ester derivative featuring dual benzamido substituents. The compound’s structure includes an ethyl ester group at the benzoate core, with a 2-position substitution comprising a 3-benzamidobenzamido moiety.

Properties

IUPAC Name

ethyl 2-[(3-benzamidobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-2-29-23(28)19-13-6-7-14-20(19)25-22(27)17-11-8-12-18(15-17)24-21(26)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLUBJIWLCLXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-benzamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of benzoic acid with ethanol in the presence of an acid catalyst . Another method involves the use of sodium benzoate and chloroethanes under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production often employs modified clay as a solid acid catalyst to improve the conversion rate and minimize environmental impact . This method avoids the use of strong inorganic acids like sulfuric acid, which can cause side reactions and environmental pollution.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-benzamidobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalysts.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Amines for aminolysis.

Major Products:

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Benzyl alcohol or benzaldehyde.

    Substitution: Benzamides.

Comparison with Similar Compounds

ETHYL O-BENZAMIDOBENZOATE

  • Structure : A single benzamido group at the ortho position of the ethyl benzoate.
  • Key Differences: The absence of the 3-benzamido extension reduces hydrogen-bonding capacity compared to ETHYL 2-(3-BENZAMIDOBENZAMIDO)BENZOATE. This likely results in lower melting points and enhanced solubility in non-polar solvents .
  • Applications : Used as a precursor in polymer chemistry and photopolymerization initiators due to its moderate reactivity .

I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate)

  • Structure: Features a thioether-linked pentyl chain terminated by a 3-methylisoxazolylamino group.
  • Key Differences : The thioether and isoxazole substituents enhance lipophilicity and metabolic stability compared to benzamido derivatives. This structural variation is associated with improved bioavailability in drug delivery systems .

2-(N-(2-BENZAMIDOBUTYL)BENZAMIDO)BUTYL BENZOATE

  • Structure : Contains a butyl chain with dual benzamido groups, increasing molecular flexibility.
  • Key Differences : The elongated alkyl chain and additional benzamido groups may improve membrane permeability but reduce crystallinity. Such modifications are often leveraged in prodrug design .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Melting Point (°C)
This compound ~434.45<sup>†</sup> 3.8 (estimated) <1 (aqueous) 180–185 (estimated)
ETHYL O-BENZAMIDOBENZOATE 285.31 2.5 5–10 (DMSO) 145–150
I-6501 392.47 4.2 <1 (aqueous) 120–125
Ethyl 4-(Dimethylamino)benzoate 207.26 1.8 20–30 (ethanol) 60–65

<sup>*</sup>LogP values estimated using fragment-based methods.
<sup>†</sup>Calculated based on structural analogs.

Reactivity and Functional Performance

  • Photopolymerization: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin systems than methacrylate derivatives, attributed to its electron-donating dimethylamino group . By contrast, benzamido-substituted esters may exhibit slower reaction kinetics due to steric hindrance.
  • Toxicity Profile : Alkyl benzoates like ethyl benzoate show low acute toxicity (LD50 > 2000 mg/kg in rodents), but the introduction of benzamido groups could alter metabolic pathways, necessitating further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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